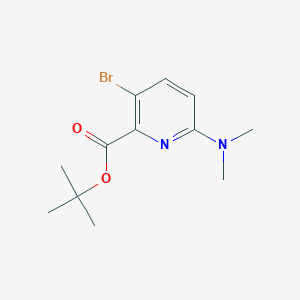![molecular formula C18H19NO3 B2540306 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid CAS No. 1016763-58-8](/img/structure/B2540306.png)
3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of an acetamido group attached to a phenylpropanoic acid backbone . The presence of both aromatic (phenyl) groups and a carboxylic acid group can influence the compound’s physical and chemical properties.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the resources I have.Aplicaciones Científicas De Investigación
Metallo-β-lactamase Inhibition
The synthesis of Carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic Acid, a close relative to the queried compound, has been reported for its potential use as a metallo-β-lactamase inhibitor. This compound aims to counteract bacterial resistance to β-lactam antibiotics by inhibiting the β-lactamase enzyme, which is crucial for in vivo pharmacological studies to understand its mechanism of action within the body (Maleki et al., 2019).
Anticonvulsant Activities
Derivatives structurally related to the compound have been explored for their anticonvulsant properties. The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into how the conformation and hydrogen bonding within such molecules could be responsible for anticonvulsant activities, which are crucial for developing new treatments for epilepsy (Camerman et al., 2005).
Anticancer Drug Development
N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, another structurally related compound, has been synthesized and evaluated for its anticancer properties through in silico modeling targeting the VEGFr receptor. This highlights the potential of similar acetamido phenylpropanoic acid derivatives in anticancer drug development (Sharma et al., 2018).
Neuroprotective Effects
Studies have also explored the neuroprotective effects of phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana, demonstrating significant protective effects against glutamate-induced neurodegeneration in cortical neurons. This suggests the potential therapeutic applications of similar compounds in neuroprotection (Kim & Kim, 2000).
Safety and Hazards
The safety data for 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and other exposed areas thoroughly after handling .
Propiedades
IUPAC Name |
3-[[2-(2-methylphenyl)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13-7-5-6-10-15(13)11-17(20)19-16(12-18(21)22)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAPCQHIDSADQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC(CC(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide](/img/structure/B2540223.png)

![N-(3-chloro-4-methylphenyl)-2-(4-(dimethylamino)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2540226.png)
![N-(1-cyanocyclopentyl)-2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)acetamide](/img/structure/B2540227.png)
![2-{8-chloro-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2540228.png)

![1'-Nicotinoylspiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2540233.png)


![N-(4-ethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2540238.png)
![2-[(E)-2-(2-butoxynaphthalen-1-yl)ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B2540240.png)

![5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2540242.png)
![3-(3-chloro-4-fluorophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide](/img/structure/B2540246.png)